3-Ethyl-2,2,4-trimethylpentan-3-ol
Description
3-Ethyl-2,2,4-trimethylpentan-3-ol is a tertiary alcohol characterized by a highly branched pentane backbone substituted with ethyl and methyl groups. Its structure (C10H22O) features a hydroxyl group at the central carbon (C3), flanked by ethyl (C2), two methyl (C2 and C4), and an additional methyl group at C2. This branching confers steric hindrance, influencing its physical properties and reactivity.
Properties
CAS No. |
66256-41-5 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3-ethyl-2,2,4-trimethylpentan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7-10(11,8(2)3)9(4,5)6/h8,11H,7H2,1-6H3 |
InChI Key |
CHZVHXPAKQDRSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)(C(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2,2,4-trimethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of bromoethane with 2,2,4-trimethylpentane in the presence of ethylmagnesium bromide (Grignard reagent). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,2,4-trimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into corresponding alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 under anhydrous conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
3-Ethyl-2,2,4-trimethylpentan-3-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-ethyl-2,2,4-trimethylpentan-3-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. Its hydroxyl group can participate in nucleophilic substitution and elimination reactions, affecting biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
2,2,4-Trimethylpentan-3-ol (CAS: Not specified)
- Structure : Lacks the ethyl group at C3 but retains methyl groups at C2, C2, and C3.
- Properties : Reduced steric bulk compared to 3-ethyl-2,2,4-trimethylpentan-3-ol, likely leading to lower boiling points and higher solubility in polar solvents.
- Synthesis : Prepared via Grignard reactions, similar to tertiary alcohol synthetic pathways .
3-Ethylpentan-3-ol (CAS: 597-49-9)
- Structure : Simpler tertiary alcohol with ethyl and two methyl groups at C3.
- Properties : Lower molecular weight (116.2 g/mol vs. ~158 g/mol for the target compound) and less branching, resulting in a lower boiling point and higher volatility .
- Applications : Used as an intermediate in organic synthesis and fragrance formulations .
2,3,4-Trimethyl-3-pentanol (CAS: 3054-92-0)
- Structure : Features methyl groups at C2, C3, and C4 but lacks the ethyl substituent.
- Properties: Molecular weight 130.23 g/mol; liquid at room temperature. Higher solubility in non-polar solvents due to reduced polarity compared to the target compound .
Physical and Chemical Properties
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